molecular formula C10H13N3O2 B13761984 Acetamide, N-((N-nitrosobenzylamino)methyl)- CAS No. 59665-12-2

Acetamide, N-((N-nitrosobenzylamino)methyl)-

Katalognummer: B13761984
CAS-Nummer: 59665-12-2
Molekulargewicht: 207.23 g/mol
InChI-Schlüssel: RZEYGANZBZEGKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N-((N-nitrosobenzylamino)methyl)- is a chemical compound with the molecular formula C10H13N3O2. It consists of 13 hydrogen atoms, 10 carbon atoms, 3 nitrogen atoms, and 2 oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-((N-nitrosobenzylamino)methyl)- typically involves the reaction of benzylamine with nitrous acid to form N-nitrosobenzylamine. This intermediate is then reacted with acetamide under specific conditions to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, N-((N-nitrosobenzylamino)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, methanol). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction may produce amines. Substitution reactions can result in a variety of substituted acetamide derivatives .

Wissenschaftliche Forschungsanwendungen

Acetamide, N-((N-nitrosobenzylamino)methyl)- has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Acetamide, N-((N-nitrosobenzylamino)methyl)- involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Acetamide, N-((N-nitrosobenzylamino)methyl)- include other nitroso derivatives and acetamide analogs. Examples include N-nitrosodimethylamine and N-nitrosodiethylamine .

Uniqueness

What sets Acetamide, N-((N-nitrosobenzylamino)methyl)- apart from similar compounds is its unique structure, which allows for specific interactions and reactivity.

Eigenschaften

CAS-Nummer

59665-12-2

Molekularformel

C10H13N3O2

Molekulargewicht

207.23 g/mol

IUPAC-Name

N-[[benzyl(nitroso)amino]methyl]acetamide

InChI

InChI=1S/C10H13N3O2/c1-9(14)11-8-13(12-15)7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,11,14)

InChI-Schlüssel

RZEYGANZBZEGKD-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NCN(CC1=CC=CC=C1)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.